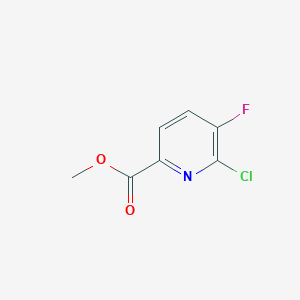

Methyl 6-chloro-5-fluoropicolinate

Description

Overview of Halogenated Picolinate (B1231196) Compounds in Scientific Inquiry

Picolinic acid and its derivatives, known as picolinates, are a class of heterocyclic compounds that have long been a subject of scientific investigation. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the picolinate scaffold significantly alters the compound's physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com These changes are of paramount importance in the fields of drug discovery and agrochemical development, where precise molecular properties are required for efficacy and safety.

Halogenated compounds are studied for a wide array of potential applications, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. google.comgoogle.com The strategic placement of halogens on a picolinate ring can lead to the development of compounds with highly specific biological functions.

Significance of Methyl 6-chloro-5-fluoropicolinate as a Research Chemical

The primary significance of this compound lies in its function as a key structural motif and starting material for the synthesis of advanced pharmaceutical agents. Its chemical structure is particularly valuable for creating molecules that can interact with specific biological pathways.

Recent research has demonstrated its use as an intermediate in the synthesis of novel inhibitors for enzymes like Poly(ADP-ribose) polymerase 1 (PARP1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). googleapis.comcymitquimica.com PARP1 inhibitors are a class of targeted cancer therapies, while 11β-HSD1 inhibitors are investigated for their potential in treating metabolic diseases. The use of this compound in the creation of these complex molecules underscores its importance as a building block in medicinal chemistry. cymitquimica.com

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1214337-05-9 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| This data is compiled from chemical supplier information for research purposes. cymitquimica.com |

Historical Context of Picolinate Derivatives in Organic Synthesis and Agrochemical Research

The history of picolinate derivatives is deeply rooted in agrochemical research, particularly with the development of synthetic auxin herbicides. Compounds such as picloram (B1677784) and clopyralid, introduced in the mid-20th century, were among the early picolinic acid-based herbicides that demonstrated high efficacy in controlling broadleaf weeds.

This success spurred further investigation into the picolinate structure, leading to the discovery of a new generation of herbicides in the 21st century, including halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. These newer compounds feature more complex substitutions on the picolinate ring, highlighting the evolution of synthetic strategies and the enduring importance of this chemical class in agriculture.

In parallel, picolinic acid and its derivatives have been fundamental building blocks in organic synthesis for decades. Their utility extends into medicinal chemistry, where the pyridine (B92270) ring serves as a core component in a wide range of therapeutic agents. The synthesis of complex, biologically active molecules often relies on the functional group transformations and coupling reactions that are characteristic of picolinate chemistry. The development of compounds like this compound is a continuation of this long history, providing chemists with more sophisticated tools for creating novel molecules with potential applications in both medicine and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGCVVSRZHFYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Chloro 5 Fluoropicolinate

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The introduction of halogen atoms at specific positions on the pyridine ring is a key challenge in the synthesis of Methyl 6-chloro-5-fluoropicolinate. Halogen Exchange (Halex) reactions and Nucleophilic Aromatic Substitution (SNAr) are two prominent strategies to achieve the desired chlorination and fluorination patterns.

Halogen Exchange (Halex) Reactions for Fluorination and Chlorination Patterns

The Halex reaction is a powerful industrial method for introducing fluorine into aromatic and heteroaromatic rings by displacing other halogens, typically chlorine, with a fluoride (B91410) anion. gaylordchemical.comchempedia.infoacsgcipr.org This process is particularly effective for electron-deficient aromatic systems, such as pyridines, and is often carried out at high temperatures in polar aprotic solvents like DMSO, DMF, or sulfolane. gaylordchemical.comwikipedia.org

A practical synthetic route to 6-aryl-5-fluoropicolinate herbicides, which share a similar substitution pattern with this compound, utilizes tetrachloropicolinonitrile as a starting material. figshare.comlookchem.com This readily available industrial chemical undergoes a Halex reaction to produce a mixture of chlorofluoropicolinonitriles. figshare.comlookchem.com The reaction of tetrachloropicolinonitrile with potassium fluoride can yield products like 3,4,5,6-tetrafluoropyridine-2-carbonitrile and 3,5-dichloro-4,6-difluoropyridine-2-carbonitrile upon heating. researchgate.net

The general scheme for the Halex reaction starting from a polychlorinated precursor is outlined below:

| Reactant | Reagent | Conditions | Product Mixture |

| Tetrachloropicolinonitrile | Potassium Fluoride (KF) | High Temperature | Mixture of chlorofluoropicolinonitriles |

This table illustrates the general transformation in a Halex reaction involving a polychlorinated pyridine derivative.

Controlling the regioselectivity of the Halex reaction is critical to obtaining the desired isomer in high purity. In the reaction of pentachloropyridine (B147404) with fluoride ions, experimental results have shown that the substitution is kinetically controlled and preferentially occurs at the 4-position. nih.govresearchgate.net However, as the reaction progresses, the isomeric purity of the desired trifluorochloropicolinonitrile can increase, eventually leading to the formation of the over-fluorinated byproduct, tetrafluoropicolinonitrile. figshare.comlookchem.com

Several factors influence the regioselectivity of Halex reactions on chlorofluoropyridines, including:

The number of fluorine atoms already present in the molecule. nih.govresearchgate.net

The positions of the fluorine atoms, particularly at the C2 and C6 positions. nih.govresearchgate.net

The presence of ortho-disposed fluorine atoms. nih.govresearchgate.net

The thermodynamic stability of the resulting isomers also plays a role, with the weak C2-Cl bond being a significant thermodynamic factor influencing regioselectivity. nih.govresearchgate.net

Computational chemistry provides valuable insights into the mechanisms and regioselectivity of Halex reactions. The G3MP2B3 ab initio method, a modified version of the G3 procedure, has been successfully employed to study the Halex reaction of pentachloropyridine. nih.govresearchgate.net These computational studies have been instrumental in predicting and explaining the observed regioselectivity. figshare.comlookchem.com

For instance, calculations predicted that the reverse Halex reaction of fluoropyridines with chloride sources would also show regioselectivity at the 4-position under kinetic control, a finding that was confirmed experimentally. nih.govresearchgate.net These computational models help in understanding the reaction pathways and energy barriers, thereby aiding in the optimization of reaction conditions to favor the desired product.

| Computational Method | Application | Key Findings |

| G3MP2B3 ab initio | Study of Halex reaction of pentachloropyridine | Consistent with experimental regioselectivity at the 4-position under kinetic control. nih.govresearchgate.net |

| G3MP2B3* ab initio | Study of Halex reaction of tetrachloropicolinonitrile | Agreement with observed moderate regioselectivity. figshare.comlookchem.com |

This interactive table summarizes the application and findings of computational studies in Halex reactions.

Two effective recycling routes for tetrafluoropicolinonitrile have been demonstrated:

Reverse Halex Reaction: Treating tetrafluoropicolinonitrile with a chloride source, such as lithium chloride (LiCl) in DMSO, can reintroduce chlorine into the pyridine ring, producing a mixture of chlorofluoro products that can be re-subjected to the Halex process. figshare.comlookchem.comnih.govresearchgate.net

Halogen Scrambling: Catalytic amounts of a phase-transfer catalyst like n-Bu4PCl can facilitate the scrambling of halogens between tetrafluoropicolinonitrile and the starting material, tetrachloropicolinonitrile. This generates a mixture of chlorofluoropicolinonitriles that can be recycled back into the main reaction stream. figshare.comlookchem.comnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for introducing nucleophiles, including halogens, onto an aromatic ring that is activated by electron-withdrawing groups. tum.dewikipedia.org The pyridine ring itself is electron-deficient and thus susceptible to SNAr reactions, particularly at the ortho and para positions to the nitrogen atom. wikipedia.orguci.edu

In the context of synthesizing this compound, SNAr reactions can be employed to introduce either the chloro or fluoro substituent. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. For instance, in reactions with sulfur nucleophiles, the reactivity of 2-halopyridines follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se Conversely, with an oxygen nucleophile, the reactivity order is F > Cl > Br, indicating that the initial attack of the nucleophile is the rate-determining step. sci-hub.se

The general mechanism for an SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org The presence of electron-withdrawing groups on the ring stabilizes the anionic intermediate, thereby facilitating the reaction. wikipedia.org

Esterification Reactions for Methyl Picolinate (B1231196) Formation

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. This transformation is crucial for obtaining the desired methyl ester.

One common and effective method for this esterification is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the large excess of methanol, which also serves as the solvent.

Alternatively, esterification can be achieved under milder conditions using activating agents. Reagents like thionyl chloride (SOCl₂) can convert the picolinic acid into a more reactive acyl chloride. nih.gov This intermediate readily reacts with methanol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to form the methyl ester with high efficiency. nih.gov

A general procedure involves dissolving the 6-chloro-5-fluoropicolinic acid in methanol, followed by the slow addition of a catalyst like sulfuric acid. The mixture is then heated under reflux for several hours. After completion, the excess methanol is removed under reduced pressure, and the resulting residue is neutralized and purified, typically by column chromatography, to yield the pure this compound. chemicalbook.com

Synthesis from Picolinic Acid Derivatives

A primary pathway to this compound involves the modification of a pre-existing picolinic acid or pyridine ring system through halogenation, followed by esterification. youtube.com

Halogenation Procedures (Chlorination and Fluorination)

Introducing both chlorine and fluorine atoms onto the pyridine ring requires a multi-step, regioselective approach. The starting material can be a substituted picoline (methylpyridine), which is then halogenated and subsequently oxidized to the carboxylic acid.

For instance, a synthetic route could begin with 2-chloro-3-fluoro-5-methylpyridine. The introduction of the fluorine atom can be accomplished via a diazotization reaction of an aminopyridine precursor, such as 6-chloro-3-amino-2-picoline, followed by a Schiemann reaction or treatment with fluoroboric acid. The chlorine atom can be introduced using various chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride. google.com The specific sequence and reagents are chosen to ensure the correct positioning of the halogens at the C5 (fluoro) and C6 (chloro) positions.

The halogenated methylpyridine is then oxidized to the corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic or biphasic system. wikipedia.org Another method involves oxidation with potassium dichromate in the presence of sulfuric acid and a phase transfer catalyst.

Esterification with Methanol

Once 6-chloro-5-fluoropicolinic acid is synthesized, it is converted to this compound via esterification with methanol. chemicalbook.com As described in section 2.1.3, this can be accomplished through acid-catalyzed Fischer esterification or by converting the carboxylic acid to a more reactive intermediate. For example, reacting 6-chloro-5-fluoropicolinic acid with thionyl chloride or oxalyl chloride would generate the acyl chloride, which then smoothly reacts with methanol to give the final product. nih.gov The choice of method depends on the scale of the reaction and the desired purity of the final product.

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| Fluorination | Introduction of the fluorine atom onto the pyridine ring, often via diazotization of an amino precursor. | Sodium nitrite, Fluoroboric acid (HBF₄) | |

| Chlorination | Introduction of the chlorine atom onto the pyridine ring. | N-chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) | google.com |

| Oxidation | Oxidation of the methyl group at the 2-position to a carboxylic acid. | Potassium permanganate (KMnO₄), Potassium dichromate (K₂Cr₂O₇) | |

| Esterification | Conversion of the carboxylic acid to the methyl ester. | Methanol (CH₃OH), Sulfuric acid (H₂SO₄), Thionyl chloride (SOCl₂) | nih.govchemicalbook.com |

Advanced Synthetic Techniques

To improve reaction times, yields, and environmental footprint, modern synthetic methodologies are being explored for the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. psu.edu By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. psu.eduyoutube.com This technique is applicable to various reaction types, including esterifications and cross-coupling reactions. youtube.comnih.gov For the synthesis of this compound, microwave heating could be applied to the esterification step, potentially leading to higher yields and shorter reaction times compared to conventional heating methods. psu.edu The use of closed-vessel microwave reactors allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the process. psu.edu

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | psu.eduyoutube.com |

| Energy Consumption | Higher | Lower | youtube.com |

| Yield | Variable | Often higher | psu.eduyoutube.com |

Solvent-Free Reaction Conditions

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they reduce waste and environmental impact. nih.gov Mechanochemistry, such as high-speed ball milling, has been shown to facilitate esterification reactions without the need for a solvent. nih.gov This technique involves the mechanical grinding of reactants, which can promote reactions between solids or a solid and a liquid. nih.gov For the esterification of 6-chloro-5-fluoropicolinic acid, a solvent-free approach could involve milling the acid with a solid base and methanol. Another approach is the use of solid-supported catalysts, such as iron oxide nanoparticles, which can efficiently catalyze esterification under solvent-free conditions and can be easily recovered and reused. mdpi.com These methods offer a more sustainable alternative to traditional solution-phase synthesis. nih.govmdpi.com

Specific Precursors and Intermediate Transformations

The synthesis of this compound often involves strategic modifications of precursor molecules. Key transformations include the interconversion of halogen substituents on the pyridine ring and the introduction of amino groups, which are critical for building the final molecular architecture.

Conversion of 6-fluoro to 6-bromo or 6-chloro Substituents

The synthesis of halogenated picolinates frequently starts from highly substituted precursors like 3,4,5,6-tetrachloropicolinonitrile. researchgate.net A crucial step in these synthetic pathways is the selective exchange of halogen atoms. The process often involves a fluorine exchange reaction followed by a reverse halogen exchange or metathesis to introduce chlorine at the desired position.

Patented processes describe the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates starting from 3,4,5,6-tetrachloropicolinonitrile. researchgate.netgoogle.com This multi-step synthesis involves an initial fluorination reaction. In a typical fluoride exchange, a chlorinated picolinonitrile is reacted with a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. researchgate.netgoogle.com This reaction is often conducted at elevated temperatures, generally between 60°C and 180°C. researchgate.net

A notable aspect of this process is the potential for over-fluorination, leading to by-products like 3,4,5,6-tetrafluoropicolinonitrile. researchgate.net To achieve the desired substitution pattern, a subsequent reaction, sometimes referred to as a metathesis or reverse halogen exchange, is employed. In this step, the over-fluorinated product can be reacted with lithium chloride (LiCl) or with the initial 3,4,5,6-tetrachloropicolinonitrile itself, often in the presence of a phase-transfer catalyst, to re-introduce chlorine atoms onto the pyridine ring. researchgate.netgoogle.com This equilibrium-driven process allows for the formation of a mixture of chlorinated and fluorinated picolonitriles, which can then be recycled to optimize the yield of the desired 3-chloro-4,5,6-trifluoropicolinonitrile intermediate. researchgate.net While these examples focus on the nitrile precursor, the principles of halogen exchange are fundamental to achieving the specific 6-chloro substitution required for the final ester product.

Table 1: Halogen Exchange Reaction Conditions for Picolinonitrile Precursors

| Starting Material | Reagents | Solvent/Catalyst | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloropicolinonitrile | Cesium Fluoride (CsF), Potassium Carbonate (K₂CO₃) | Dimethyl Sulfoxide (DMSO) | Not specified | Fluorine exchange to produce fluorinated picolonitriles. | google.com |

| Chlorinated Picolinonitrile | Alkali Metal Fluoride | Polar Aprotic Solvent | 60°C - 180°C | Exchange of chlorine atoms for fluorine atoms. | researchgate.net |

Amination Reactions for Substituted Picolinates

Amination is a critical transformation in the synthesis of many biologically active picolinates. This can involve the direct introduction of an amino group onto the aromatic ring or the conversion of other functional groups.

Electrophilic amination is a process that forms a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org Various reagents can serve as the electrophilic aminating agent, including chloramines, hydroxylamines, and oxaziridines. wikipedia.org

In the context of substituted picolinates, amination is often a key step following halogenation. For instance, in the synthesis pathways starting from 3,4,5,6-tetrachloropicolinonitrile, an amination step is performed to introduce a 4-amino group. researchgate.netgoogle.com This is followed by a series of other transformations including reaction with hydrazine, further halogenation, hydrolysis, and esterification to yield the final product. researchgate.netgoogle.com

A different approach involves the direct C-H functionalization of the aromatic ring. A study on picolinate-directed arene meta-C-H amination utilized iron(III) chloride (FeCl₃) as a catalyst. sci-hub.se This method allows for the direct amination of benzylic and related aromatic picolinates under mild conditions. sci-hub.se While this specific study focused on amination of a substituent attached to the picolinate ester, the principle of direct C-H amination represents an advanced strategy for introducing nitrogen-containing groups. sci-hub.se

Another versatile method for creating primary amines is reductive amination. youtube.com This process typically involves the reaction of a carbonyl compound with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to an amine. youtube.com Sustainable approaches to reductive amination of carboxylic acids have also been developed, using hydrogen and ammonia with a heterogeneous catalyst to produce primary amines. rsc.org

Table 2: Amination Strategies for Picolinates and Related Aromatics

| Reaction Type | Substrate Type | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Halogenated Picolinonitrile | Ammonia/Hydrazine | Introduction of an amino group, typically at the 4-position, as part of a multi-step synthesis. | researchgate.netgoogle.com |

| C-H Amination | Benzylic Picolinates | FeCl₃ Catalyst | Direct, meta-selective amination of an aromatic ring guided by the picolinate group. | sci-hub.se |

| Reductive Amination | Carboxylic Acids | H₂, NH₃, Ruthenium-Tungsten bimetallic catalyst | Sustainable, one-pot synthesis of primary amines from carboxylic acids. | rsc.org |

Chemical Reactivity and Transformation Studies of Methyl 6 Chloro 5 Fluoropicolinate

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in Methyl 6-chloro-5-fluoropicolinate is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine atom. The chlorine at the 6-position is a good leaving group, facilitating its displacement by a variety of nucleophiles.

Substitution of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the 6-position of this compound can be readily displaced by a range of nucleophiles, including those centered on nitrogen, oxygen, and sulfur atoms. These reactions are fundamental to the derivatization of this scaffold. The electron-withdrawing nature of the ester and the fluorine atom enhances the electrophilicity of the C-6 position, promoting nucleophilic attack.

Synthesis of Novel Derivatives via Substitution

The substitution of the chlorine atom allows for the introduction of diverse functional groups, leading to the synthesis of novel derivatives with potentially interesting chemical and biological properties. For instance, reaction with various amines, alcohols, and thiols can yield a library of compounds with modified steric and electronic profiles.

While specific data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in publicly available literature, the general reactivity of similar chloropicolinates suggests that these reactions would proceed under standard nucleophilic aromatic substitution conditions. The table below illustrates hypothetical, yet chemically plausible, transformations based on the known reactivity of related compounds.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | Methyl 5-fluoro-6-methoxypicolinate |

| Thiophenol | Sodium Thiophenoxide (NaSPh) | Methyl 5-fluoro-6-(phenylthio)picolinate |

| Aniline | Aniline | Methyl 5-fluoro-6-(phenylamino)picolinate |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Piperazine)

Nitrogen-containing nucleophiles, such as piperazine (B1678402) and its derivatives, are commonly used to displace the chlorine atom in chloropyridines, leading to the formation of new carbon-nitrogen bonds. These reactions are of significant interest in medicinal chemistry for the synthesis of compounds with potential pharmacological activity. For example, the reaction of a similar compound, 5-chloro-4-fluoro-2-nitrophenol, with substituted phenyl N-piperazines has been shown to proceed to high yields, indicating the favorability of such substitutions. nih.gov In this case, the reaction was carried out in refluxing toluene (B28343) or chlorobenzene, yielding the corresponding piperazinyl derivatives. nih.gov The synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives has also been described, highlighting the utility of piperazine substitution in building complex heterocyclic systems. chemicalbook.com

Table 2: Synthesis of a Piperazine Derivative from a Related Chloro-Fluoro Aromatic Compound

| Starting Material | Nucleophile | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-chloro-4-fluoro-2-nitrophenol | Substituted Phenyl N-piperazine | Toluene or Chlorobenzene | 4-fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol derivatives | up to 83% | nih.gov |

Hydrolysis Reactions

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. This transformation is a crucial step in the synthesis of various derivatives where a carboxylic acid moiety is required for further functionalization, such as amide bond formation.

Acidic Hydrolysis to Carboxylic Acids

In the presence of a strong acid, such as hydrochloric acid, and water, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. A patent for the preparation of substituted pyridines describes a similar process where a nicotinic acid ester is hydrolyzed with a mineral acid to obtain the free acid. While specific conditions for this compound are not detailed, the general procedure involves heating the ester in an aqueous acidic solution.

Basic Hydrolysis to Carboxylic Acids

Basic hydrolysis, or saponification, is another common method for converting the ester to a carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds through the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid.

Reduction Reactions to Amines or Alcohols

The reduction of the chloro and ester functionalities in picolinate (B1231196) derivatives can lead to the formation of corresponding amines or alcohols. While specific studies detailing the direct reduction of this compound to amines or alcohols are not extensively documented in the provided results, general principles of organic synthesis suggest that the chloro group could be reduced to a hydride or converted to an amino group, and the methyl ester can be reduced to a primary alcohol.

For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a multi-step process involving nitration, acetylation, reduction of the nitro group, diazotization, and subsequent hydrolysis. researchgate.net This indicates that the transformation of a functional group on the pyridine ring to an amino group is a feasible process. The synthesis of 6-amino-5-carboxamidouracils, precursors for bioactive xanthine (B1682287) derivatives, further highlights methods for introducing amino functionalities into heterocyclic systems. frontiersin.org

The reduction of the ester group to an alcohol is a standard transformation. For example, the reduction of methyl 3,5-dimethoxybenzoate (B1226732) to a primary alcohol has been reported as a step in the synthesis of other compounds. nih.gov This type of reduction is typically achieved using reagents like lithium aluminium hydride or sodium borohydride, although the specific conditions would need to be optimized to avoid unwanted side reactions with the chloro and fluoro substituents.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such reactions, particularly at the reactive 6-position.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. digitellinc.comubc.camdpi.com It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com

The chlorine atom at the 6-position of this compound is susceptible to displacement via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl substituents. This is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, palladium-catalyzed α-arylation has been used to create chiral α-aryl trichloroethylamines. rsc.org While the specific application to this compound is not detailed, the general methodology is applicable. The reaction of a 6-halogenated picolinic acid with various coupling partners is a known method for producing substituted picolinamide (B142947) compounds. google.comgoogle.com

A general representation of the Suzuki-Miyaura coupling at the 6-position is shown below:

A general reaction scheme for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

A general reaction scheme for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Product | Ref. |

| Aryl Halide | Organoboron Compound | Palladium Complex | Biaryl Compound | nih.gov |

| 6-Halogenated Picolinic Acid | Amine | Palladium Catalyst | Picolinamide Derivative | google.comgoogle.com |

| N-carbamoyl imine precursors | Arylboronic Acid | Palladium Catalyst | Chiral α-aryl trichloroethylamines | rsc.org |

The mechanism of the Suzuki-Miyaura reaction has been a subject of considerable study to optimize reaction conditions and expand its scope. digitellinc.comubc.camdpi.com The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in this case, the 6-chloropicolinate) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

Besides palladium, other transition metals like copper and nickel can also catalyze cross-coupling reactions. youtube.com For instance, palladium and copper have been co-catalyzed in the chloro-arylation of gem-difluorostyrenes. rsc.org Copper has also been utilized in the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.gov These alternative catalytic systems can offer different reactivity and selectivity profiles compared to palladium alone. Palladium-catalyzed C-N bond forming reactions are also a key tool in modern synthetic organic chemistry, often used to synthesize diarylamines. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Derivatization Studies for Structure-Activity Relationship (SAR)

The chemical scaffold of this compound is a valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov By systematically modifying the substituents on the picolinate ring, medicinal chemists can probe the interactions of these molecules with biological targets and optimize their pharmacological properties.

The cross-coupling reactions described above are a primary method for derivatization. For example, introducing different aryl groups at the 6-position can significantly impact the biological activity of the resulting compounds. nih.gov Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. google.comgoogle.com These transformations allow for the exploration of how different functional groups and their spatial arrangement influence the molecule's efficacy and selectivity. nih.govnih.gov For example, SAR studies on phenoxyalkyl-1,3,5-triazine derivatives have led to the identification of potent ligands for serotonin (B10506) receptors. nih.gov

Modification of Side Chains and Ring Substituents

Research into the chemical transformations of this compound has revealed reactivity at both the ester functional group and the halogenated pyridine core. These modifications are crucial for building more complex molecular architectures.

The methyl ester side chain can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is a common first step to enable further reactions, such as amide bond formation. A typical hydrolysis involves treating the ester with a base like lithium hydroxide in a mixture of solvents such as tetrahydrofuran (B95107) and water. google.commdpi.com This reaction proceeds at room temperature, providing the carboxylate salt, which is then acidified to yield the free picolinic acid. google.commdpi.com

The halogen substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution. In a documented example, the fluorine atom at the 5-position undergoes substitution by a nitrogen nucleophile. Specifically, reacting this compound with piperazine in acetonitrile (B52724) at an elevated temperature of 80 °C results in the displacement of the fluoride (B91410) to form a piperazinyl-substituted picolinate. nih.gov This reaction highlights the potential to introduce a variety of substituents at this position by selecting an appropriate nucleophile.

Table 1: Examples of Side Chain and Ring Modifications

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Synthesis of Amide and Urea (B33335) Derivatives

The synthesis of amide derivatives from this compound typically proceeds via the intermediate carboxylic acid. Following the hydrolysis of the methyl ester, the resulting 6-chloro-5-fluoropicolinic acid can be coupled with a wide range of primary and secondary amines to form the corresponding picolinamides. google.commdpi.com Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are effective for this transformation. google.com This method allows for the synthesis of a diverse library of amide derivatives by varying the amine coupling partner. google.com

The general approach involves suspending the picolinic acid in a suitable solvent like acetonitrile, followed by the addition of the desired amine, a coupling agent, and a base. The reaction is typically stirred at room temperature for several hours to yield the amide product. google.com

Table 2: Synthesis of Picolinamide Derivatives from 6-chloro-5-fluoropicolinic acid

| Amine Reactant | Coupling Reagents | Product |

|---|---|---|

| Cyclohexylamine | HBTU, DIPEA | N-cyclohexyl-6-chloro-5-fluoropicolinamide google.com |

| 4-Methylpiperidine | HBTU, DIPEA | (6-chloro-5-fluoropyridin-2-yl)(4-methylpiperidin-1-yl)methanone google.com |

| 3,3-Dimethylpiperidine | HBTU, DIPEA | (6-chloro-5-fluoropyridin-2-yl)(3,3-dimethylpiperidin-1-yl)methanone google.com |

While specific examples of urea derivative synthesis starting directly from this compound are not extensively documented in the reviewed literature, the synthesis of such compounds is chemically feasible. A plausible route would involve the conversion of one of the ring substituents into an amino group. This amino-picolinate could then be reacted with an isocyanate or a carbamoylating agent to form the desired urea linkage. The synthesis of urea functionalities is a well-established area of organic chemistry, with numerous methods available for the reaction of amines to form ureas. nih.gov These methods often utilize reagents like phosgene (B1210022) or its safer equivalents, or proceed through isocyanate intermediates. nih.gov

Applications in Medicinal Chemistry Research

Precursor for Biologically Active Compounds

In medicinal chemistry, halogenated heterocyclic compounds like Methyl 6-chloro-5-fluoropicolinate are valuable scaffolds for creating new bioactive molecules. vulcanchem.com The inclusion of halogen atoms can significantly alter the pharmacokinetic properties of drug candidates, influencing factors such as metabolic stability, lipophilicity, and the ability to bind to biological targets. vulcanchem.com

The utility of the chloropicolinate core as a precursor is demonstrated in the synthesis of a series of novel chloropicolinate amides and urea (B33335) derivatives designed as potential antimycobacterial agents. Researchers have synthesized a library of thirty new compounds by coupling a derivative of a chloropicolinate scaffold with various acid chlorides, ureas, and thioureas. This work highlights how the chloropicolinate framework serves as a foundational structure for generating a diverse range of molecules for biological screening.

Exploration as an Inhibitor of Biological Systems

The reactivity and structural characteristics of this compound and its derivatives have prompted investigations into their potential to inhibit critical biological systems, particularly in the context of infectious diseases.

Cytochrome P450 (CYP) enzymes are a critical family of proteins involved in the metabolism of the vast majority of drugs. bienta.net Inhibition of these enzymes is a major cause of drug-drug interactions, which can lead to adverse effects. bienta.net While the modification of molecules with fluorine is a known strategy in drug design to alter metabolic lability against CYP enzymes, specific studies detailing the direct inhibition of Cytochrome P450 enzymes by this compound are not prominently available in the reviewed scientific literature. Therefore, its specific activity and mechanism of interaction with this enzyme family remain an area for future investigation.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of drug-resistant strains. This has created an urgent need for new anti-TB agents with novel mechanisms of action. Research has focused on the chloropicolinate scaffold, leading to the synthesis and evaluation of derivatives for their antimycobacterial activity.

A series of thirty novel diamino phenyl chloropicolinate carboxamides, urea, and thiourea derivatives were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated promising activity, with five showing significant minimum inhibitory concentration (MIC) values and low cytotoxicity, comparable to or better than some reference drugs.

Table 1: Antimycobacterial Activity of Selected Chloropicolinate Derivatives

| Compound ID | Structure | MIC (μg/mL) |

| 10 | Methyl 4-amino-6-(2-(benzamido)phenyl)-3-chloropicolinate | 6.25 |

| 16 | Methyl 4-amino-3-chloro-6-(2-(4-cyanobenzamido)phenyl)picolinate | 3.125 |

| 19 | Methyl 4-amino-3-chloro-6-(2-(4-(trifluoromethyl)benzamido)phenyl)picolinate | 3.125 |

| 22 | Methyl 4-amino-3-chloro-6-(2-(3,4-dichlorobenzamido)phenyl)picolinate | 6.25 |

| 28 | Methyl 4-amino-3-chloro-6-(2-(3-(4-chlorophenyl)ureido)phenyl)picolinate | 6.25 |

| Isoniazid | Reference Drug | 0.1 |

| Rifampicin | Reference Drug | 0.2 |

This table is generated based on data reported in the referenced study and is intended for illustrative purposes.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the synthesized chloropicolinate derivatives, SAR analysis revealed key insights. The anti-TB activity was found to be significantly influenced by the nature of the substituents on the heterocyclic scaffold. nih.gov

It was observed that compounds featuring more electronegative (electron-withdrawing) groups on the phenyl rings of the amide moiety exhibited increased anti-TB activity. nih.gov Specifically, compounds 16 (with a 4-cyano group) and 19 (with a 4-trifluoromethyl group) were the most potent in the series. nih.gov This suggests that the increased hydrophilicity and polarity conferred by these electron-withdrawing substituents on the heterocyclic skeleton enhance the antimycobacterial effect. nih.gov

To elucidate the potential mechanism of action, molecular docking studies were performed on the synthesized chloropicolinate derivatives against the enzyme MurB. glpbio.com MurB (UDP-N-acetylglucosamine-enolpyruvate reductase) is a key enzyme involved in the biosynthesis of the peptidoglycan layer of the bacterial cell wall, making it an attractive target for novel antibacterial agents. glpbio.combldpharm.com

The in silico docking studies showed a strong correlation between the predicted binding interactions with MurB and the observed antimycobacterial activity. glpbio.com The compounds with lower MIC values, such as 16 and 19 , exhibited strong binding interactions within the active site of the MurB enzyme. glpbio.com This suggests that the mechanism of action for these chloropicolinate derivatives may involve the inhibition of MurB, thereby disrupting cell wall synthesis in M. tuberculosis. glpbio.com

Table 2: Molecular Docking Results of Selected Derivatives with MurB Enzyme

| Compound ID | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Amino Acid Residues |

| 10 | -10.1 | 4 | GLY111, GLY112, THR113, SER158 |

| 16 | -10.8 | 4 | GLY111, GLY112, THR113, SER158 |

| 19 | -10.6 | 4 | GLY111, GLY112, THR113, SER158 |

| 22 | -10.3 | 4 | GLY111, GLY112, THR113, SER158 |

| 28 | -10.1 | 5 | GLY111, GLY112, THR113, SER158, LYS264 |

This table is generated based on data reported in the referenced study and is intended for illustrative purposes.

Investigation as a Potential Inhibitor for Mycobacterium tuberculosis

Role in Drug Discovery Building Blocks and Pharmaceutical Intermediates

This compound is recognized as a valuable building block and pharmaceutical intermediate in organic synthesis. vulcanchem.comnih.gov Its multiple functional groups and defined substitution pattern provide several sites for chemical modification, allowing for the construction of more complex heterocyclic systems. vulcanchem.com The pharmaceutical industry has a consistently high demand for such chiral and heterocyclic intermediates to facilitate the synthesis of complex drug candidates for clinical evaluation. nih.govnih.gov The classification of this compound as a heterocyclic building block by chemical suppliers underscores its role in the broader drug discovery and development landscape. bldpharm.comnih.gov

Consideration in Prodrug Development and Metabolic Stability

In the realm of medicinal chemistry, the design of a successful therapeutic agent extends beyond its primary pharmacological activity. The pharmacokinetic profile, including metabolic stability and the potential for prodrug strategies, is a critical determinant of a drug candidate's success. This compound, as a versatile chemical scaffold, presents several structural features that are pertinent to these considerations.

The methyl ester functional group is a key feature of this compound that lends itself to prodrug design. Esters are frequently employed as promoieties to enhance the physicochemical properties of a parent drug, such as lipophilicity, which can in turn improve membrane permeability and oral absorption. In this context, this compound can be considered a prodrug of its corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. The in vivo conversion of the methyl ester to the carboxylic acid is typically mediated by ubiquitous esterase enzymes present in the blood, liver, and other tissues. This bioactivation would release the potentially more polar and biologically active carboxylic acid.

The metabolic stability of a drug molecule dictates its half-life and duration of action. The structure of this compound contains several features that are expected to influence its metabolic fate. The pyridine (B92270) ring, being an aromatic heterocycle, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of N-oxides or hydroxylated derivatives.

However, the presence of halogen substituents significantly modulates this metabolic susceptibility. The fluorine atom at the 5-position is a particularly important feature. The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, it is highly resistant to metabolic cleavage. The introduction of fluorine at a potential site of metabolism is a common strategy in medicinal chemistry to block oxidative pathways, thereby enhancing the metabolic stability and half-life of a compound. This is often referred to as "metabolic blocking."

The chlorine atom at the 6-position can also influence metabolic stability, although to a lesser extent than fluorine. While dehalogenation is a possible metabolic pathway, it is generally a less favorable transformation compared to the oxidation of unsubstituted positions on the aromatic ring.

The primary and most predictable metabolic transformation of this compound is the hydrolysis of the methyl ester to the carboxylic acid, as previously discussed in the context of prodrugs. This reaction is generally rapid and efficient, catalyzed by various hydrolases. The resulting 6-chloro-5-fluoropicolinic acid would then be the major metabolite, which could undergo further metabolism or be excreted.

Detailed research findings on the specific metabolic pathways of this compound are not extensively documented in publicly available literature. However, based on the principles of drug metabolism, a proposed metabolic scheme can be outlined.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Transformation | Enzyme Class Involved | Potential Metabolite | Significance |

| Ester Hydrolysis | Esterases, Hydrolases | 6-chloro-5-fluoropicolinic acid | Primary activation step in a prodrug strategy; formation of the principal metabolite. |

| Ring Oxidation | Cytochrome P450 (CYP) | Hydroxylated derivatives | A common pathway for aromatic heterocycles, potentially blocked or slowed by the fluorine atom. |

| N-Oxidation | Cytochrome P450 (CYP) | Pyridine N-oxide derivative | A possible but generally less common metabolic route for pyridines. |

Table 2: Structural Features of this compound and Their Implications

| Structural Feature | Implication for Prodrug Development | Implication for Metabolic Stability |

| Methyl Ester | Acts as a promoiety, enabling conversion to the active carboxylic acid. Can improve lipophilicity and permeability. | Site of rapid hydrolysis by esterases, leading to the formation of the primary metabolite. |

| Fluorine Atom | Can influence the electronic properties of the molecule, potentially affecting binding to target proteins. | Acts as a metabolic blocker, preventing oxidation at the 5-position and increasing overall metabolic stability. |

| Chlorine Atom | Modifies the steric and electronic profile of the molecule. | May slightly increase metabolic stability compared to an unsubstituted position, though less effectively than fluorine. |

| Pyridine Ring | Provides a core scaffold for building more complex molecules. | A potential site for CYP-mediated oxidation, though this is sterically hindered and electronically deactivated by the substituents. |

Applications in Agrochemical Research

Development of Herbicides

Methyl 6-chloro-5-fluoropicolinate is a key intermediate in the production of the arylpicolinate herbicide, florpyrauxifen-benzyl. bcpcpesticidecompendium.orgnih.govnih.gov Florpyrauxifen-benzyl is the active ingredient in herbicides marketed under trade names such as Rinskor™ active. researchsynergypress.comnih.gov The synthesis of florpyrauxifen-benzyl involves a multi-step chemical process where the picolinate (B1231196) backbone, derived from this compound, is further modified to create the final complex herbicidal molecule. google.com

Targeting Plant Growth Enzymes

Herbicides derived from this compound, such as florpyrauxifen-benzyl, function as synthetic auxins. wi.govnih.govmdpi.comcambridge.org This class of herbicides mimics the natural plant growth hormone auxin. wi.govmdpi.com When absorbed by a susceptible plant, the herbicide binds to auxin receptors, leading to a cascade of events that disrupt normal growth processes. nih.govmdpi.com

This disruption manifests as uncontrolled and disorganized cell division and elongation, ultimately causing the death of the plant. wi.gov The molecular mode of action involves the herbicide binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of auxin co-receptors. mdpi.com This binding initiates pathways for the biosynthesis of ethylene (B1197577) and abscisic acid, leading to phytotoxicity. mdpi.comresearchgate.net Specifically, florpyrauxifen-benzyl shows a high affinity for the AFB5 IAA co-receptor. researchgate.net

Efficacy Against Broadleaf Weeds and Grasses

Florpyrauxifen-benzyl demonstrates a broad spectrum of activity, controlling a variety of problematic weeds in agricultural settings, particularly in rice cultivation and aquatic systems. researchsynergypress.comcambridge.orgescholarship.org It is effective against many broadleaf weeds and, unlike many other synthetic auxins, also controls some grass and sedge species. researchsynergypress.comnih.govmdpi.com

Research has shown that florpyrauxifen-benzyl provides excellent control of numerous weed species. For instance, at a rate of 30 g ai ha⁻¹, it has been shown to control barnyardgrass by 97%. cambridge.org It is also highly effective against other challenging weeds such as northern jointvetch and hemp sesbania, providing 97% to 99% control. cambridge.org Studies have also demonstrated its effectiveness against Palmer amaranth, pitted morningglory, and various sedges like yellow nutsedge, rice flatsedge, and smallflower umbrellasedge. cambridge.org In aquatic environments, it is used to manage invasive species like Eurasian watermilfoil. wi.gov

Table 1: Efficacy of Florpyrauxifen-benzyl on Various Weed Species

| Weed Species | Common Name | Control Level | Reference |

|---|---|---|---|

| Echinochloa crus-galli | Barnyardgrass | ≥75% to 97% | cambridge.org |

| Brachiaria platyphylla | Broadleaf signalgrass | ≥75% | cambridge.org |

| Leptochloa panicoides | Amazon sprangletop | ≥75% | cambridge.org |

| Digitaria ciliaris | Large crabgrass | ≥75% | cambridge.org |

| Aeschynomene virginica | Northern jointvetch | 97% to 99% | cambridge.org |

| Sesbania herbacea | Hemp sesbania | 98% to 99% | cambridge.org |

| Ipomoea lacunosa | Pitted morningglory | ≥75% | cambridge.org |

| Amaranthus palmeri | Palmer amaranth | 96% to 99% | cambridge.org |

| Cyperus esculentus | Yellow nutsedge | ≥75% | cambridge.org |

| Cyperus iria | Rice flatsedge | ≥75% | cambridge.org |

| Cyperus difformis | Smallflower umbrellasedge | ≥75% | cambridge.orgescholarship.org |

| Myriophyllum spicatum | Eurasian watermilfoil | High | wi.gov |

| Sagittaria montevidensis | Giant arrowhead | >99% | escholarship.org |

| Ludwigia spp. | Ludwigia | >90% | researchsynergypress.com |

| Spenoclea zeylanica | Spenoclea | >90% | researchsynergypress.com |

| Monochoria vaginalis | Monochoria | >90% | researchsynergypress.com |

Comparison with Commercial Picolinate Herbicides

Florpyrauxifen-benzyl, developed from intermediates like this compound, represents a newer generation of picolinate herbicides and is categorized as an arylpicolinate. researchsynergypress.comnih.gov This class exhibits different characteristics compared to older synthetic auxin herbicides such as picloram (B1677784) and aminopyralid, and even contemporary arylpicolinates like Arylex™ active (halauxifen-methyl). researchsynergypress.comnih.gov

While traditional picolinates are primarily effective against broadleaf weeds, a key advantage of florpyrauxifen-benzyl (Rinskor™ active) is its unique ability to also control certain grass and sedge species, a significant feature for weed management in rice. researchsynergypress.comnih.gov For example, it provides effective control of quinclorac-resistant barnyardgrass. researchgate.net In contrast, older synthetic auxins like 2,4-D and triclopyr (B129103) are mainly used for broadleaf weed control. vt.educambridge.org

Research has directly compared the efficacy of florpyrauxifen-benzyl to other auxinic herbicides. In studies on Palmer amaranth, florpyrauxifen-benzyl provided a high level of control (96-99%), which was superior to the control provided by quinclorac (B55369) (47%) and triclopyr (58%). cambridge.org Furthermore, some newly synthesized compounds based on a similar chemical backbone have shown even greater inhibitory effects on the root growth of Arabidopsis thaliana than both picloram and florpyrauxifen. nih.gov

Table 2: Comparative Efficacy of Picolinate Herbicides

| Herbicide | Chemical Class | Primary Target Weeds | Key Characteristics | Reference |

|---|---|---|---|---|

| Florpyrauxifen-benzyl (Rinskor) | Arylpicolinate | Broadleaf weeds, some grasses and sedges | Effective on quinclorac-resistant barnyardgrass; useful in rice and aquatic systems. | researchsynergypress.comnih.govresearchgate.net |

| Halauxifen-methyl (B1255740) (Arylex) | Arylpicolinate | Broadleaf weeds | A newer generation picolinate herbicide. | nih.gov |

| Picloram | Pyridine (B92270) carboxylic acid | Broadleaf weeds | An older, widely used picolinate herbicide. | nih.gov |

| Aminopyralid | Pyridine carboxylic acid | Broadleaf weeds, especially thistles | Offers high efficacy on certain perennial broadleaf weeds. | nih.gov |

| Quinclorac | Quinolone carboxylic acid | Broadleaf weeds and some grasses | An auxin-type herbicide with some grass activity. | nih.govcambridge.org |

Studies Related to Plant Biology and Herbicide Resistance Mechanisms

The widespread use of herbicides places selective pressure on weed populations, leading to the evolution of herbicide resistance. Synthetic auxin herbicides have been in use since the 1940s, and while the incidence of resistance is relatively low compared to other herbicide classes, it is a growing concern. nih.govresearchgate.net

Resistance to synthetic auxins can occur through two primary mechanisms:

Target-Site Resistance (TSR): This involves mutations in the genes encoding the target auxin receptors (TIR1/AFB proteins), which prevent the herbicide from binding effectively. nih.gov

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov This can include reduced absorption or translocation of the herbicide, or enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450s. nih.govbiorxiv.org

Florpyrauxifen-benzyl's novel binding site of action within the auxin receptor complex provides an advantage in managing weeds that have developed resistance to other synthetic auxins, such as quinclorac. researchgate.net However, the potential for resistance to florpyrauxifen-benzyl itself exists. Overexpression of certain cytochrome P450 enzymes has been shown to confer metabolic resistance to florpyrauxifen-benzyl in some weed species. biorxiv.org The first case of resistance to florpyrauxifen-benzyl was reported in giant arrowhead (Sagittaria montevidensis), with a resistance factor greater than 700. awsjournal.org

Environmental and Ecological Considerations in Agrochemical Use

The environmental fate and ecological impact of herbicides derived from this compound are important considerations for their use in agriculture. Florpyrauxifen-benzyl has a relatively short half-life in aquatic environments, degrading within days, particularly in the presence of light (photolysis). wi.gov It has low mobility in soil and tends to bind to sediment. mda.state.mn.us

Impact on Non-Target Organisms

Extensive studies have been conducted to assess the toxicity of florpyrauxifen-benzyl to non-target organisms.

Aquatic and Terrestrial Animals: Florpyrauxifen-benzyl is considered practically non-toxic to a wide range of animals, including freshwater fish and invertebrates, birds, bees, reptiles, amphibians, and mammals. wi.govregulations.gov While it can temporarily bioaccumulate in freshwater organisms, it is typically expelled or metabolized within a few days. wi.gov

Non-Target Plants: As a herbicide, florpyrauxifen-benzyl is toxic to plants and can pose a risk to non-target aquatic and terrestrial plants, including sensitive crops, through mechanisms like spray drift. mda.state.mn.usmass.govdnr.state.mn.us This is an expected characteristic of a herbicide. regulations.gov Its major degradation products are also phytotoxic, though generally less so than the parent compound. mass.gov The potential for residues in composted plant matter to cause injury to sensitive plants has also been noted. mass.gov However, in some cases, the selective nature of florpyrauxifen-benzyl has been shown to have a positive impact on native plant species by controlling invasive weeds and reducing competition. ny.gov

Table 3: Summary of Ecotoxicological Profile of Florpyrauxifen-benzyl

| Organism Group | Toxicity Level | Key Findings | Reference |

|---|---|---|---|

| Birds | Practically non-toxic | No acute or chronic risks of concern identified. | wi.govregulations.gov |

| Mammals | Practically non-toxic | No acute or chronic risks of concern identified. | wi.govregulations.gov |

| Fish (Freshwater) | Practically non-toxic | No significant risks identified. | wi.gov |

| Aquatic Invertebrates (Freshwater) | Practically non-toxic | Chronic tests on some species showed toxicity at all levels tested, but overall risk is considered low. | wi.govregulations.gov |

| Bees | Practically non-toxic | No significant risks identified. | wi.govregulations.gov |

| Non-Target Aquatic Plants | Toxic | Risk of concern to vascular and non-vascular aquatic plants. | mda.state.mn.usregulations.govmass.gov |

| Non-Target Terrestrial Plants | Toxic | Risk of concern, particularly through spray drift to sensitive species. | mda.state.mn.usmass.govdnr.state.mn.us |

Soil Half-Life and Environmental Fate Studies

Picolinate herbicides, as a class, exhibit a range of persistence in soil, from short to long, with their degradation being significantly influenced by environmental conditions. mda.state.mn.us The primary routes of dissipation for these compounds are microbial degradation and, to a lesser extent, photolysis. nih.govnih.govnih.gov

Detailed Research Findings on Analogue Compounds

Studies on halauxifen-methyl, a compound that also features a chlorinated and fluorinated pyridine ring, reveal a relatively short aerobic soil half-life, generally ranging from 1.1 to 5.3 days. mda.state.mn.us However, its primary acidic degradate, XDE-729 acid, is more persistent, with a soil half-life ranging from 2 to 42 days under aerobic conditions, and in some cases, up to 273 days. mda.state.mn.usregulations.gov In field conditions, the half-life of halauxifen-methyl has been observed to be approximately 15 days. cambridge.org One study investigating the persistence of halauxifen-methyl in combination with florasulam (B129761) found its half-life to be between 7.13 and 10.24 days in alluvial soil and 7.25 to 8.88 days in saline alluvial soil. escholarship.org

Florpyrauxifen-benzyl, another related synthetic auxin herbicide, demonstrates rapid degradation in aquatic environments, which can inform its behavior in moist soil conditions. In aerobic water-sediment systems, the parent compound has a mean half-life of about 8.36 days. mass.gov Its degradation products, however, exhibit greater persistence, with half-lives ranging from approximately 6 to 121 days. mass.govregulations.gov Photolysis, or breakdown by sunlight, is a significant degradation pathway for florpyrauxifen-benzyl in clear, shallow water, with a half-life of less than a day. mass.govwi.govcrescentlakewi.org This suggests that on the soil surface, photodegradation could also play a role in the dissipation of similar compounds. researchgate.netresearchgate.net

The degradation of these herbicides is primarily a biological process, driven by soil microorganisms. nih.govnih.gov Factors such as soil moisture, temperature, pH, and organic matter content can significantly influence the rate of microbial degradation. sagit.com.auproquest.com For instance, the persistence of some picolinate herbicides is known to increase in alkaline and low organic matter soils, particularly under low moisture conditions. sagit.com.au

Interactive Data Tables

Below are interactive data tables summarizing the soil half-life data for the analogue compounds discussed.

Table 1: Soil Half-Life of Halauxifen-methyl and its Major Degradate

| Compound | Condition | Half-Life (DT₅₀) in Days | Reference(s) |

| Halauxifen-methyl | Aerobic Soil | 1.1 - 5.3 | mda.state.mn.us |

| Halauxifen-methyl | Aerobic Soil | 9 - 42 | regulations.gov |

| Halauxifen-methyl | Field Soil | ~15 | cambridge.org |

| Halauxifen-methyl | Alluvial Soil | 7.13 - 10.24 | escholarship.org |

| Halauxifen-methyl | Saline Alluvial Soil | 7.25 - 8.88 | escholarship.org |

| XDE-729 acid (degradate) | Aerobic Soil | 2 - 42 | mda.state.mn.us |

| XDE-729 acid (degradate) | Aerobic Soil | 26 - 333 | regulations.gov |

Table 2: Environmental Half-Life of Florpyrauxifen-benzyl and its Major Degradates

| Compound | Condition | Half-Life (DT₅₀) in Days | Reference(s) |

| Florpyrauxifen-benzyl | Aerobic Water-Sediment | 8.36 | mass.gov |

| Florpyrauxifen-benzyl | Anaerobic Water-Sediment | 2.65 | mass.gov |

| Florpyrauxifen-benzyl | Water (Field) | 1.4 - 2.3 | mass.gov |

| XDE-848 acid (degradate) | Aquatic Environment | 6.3 - 18 | mass.govregulations.gov |

| XDE-848 benzyl (B1604629) hydroxy (degradate) | Aquatic Environment | 6 - 14 | mass.govregulations.gov |

| XDE-848 hydroxy acid (degradate) | Aquatic Environment | 53 - 121 | mass.gov |

Based on the data from these closely related compounds, it can be inferred that this compound likely undergoes relatively rapid initial degradation in the soil, but its degradation products may exhibit greater persistence. The actual soil half-life will be highly dependent on specific environmental factors.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl 6-chloro-5-fluoropicolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of its chemical structure. While specific spectral data for this compound is not publicly available, the expected resonances can be predicted based on established principles and data for analogous structures. NMR spectra are typically recorded on 300, 400, or 500 MHz spectrometers, with chemical shifts reported in parts per million (ppm) relative to a standard reference. googleapis.com

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit two distinct signals corresponding to the aromatic protons and the methyl ester protons. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm). Due to the substitution pattern, two signals are expected for the two non-equivalent aromatic protons. The electron-withdrawing effects of the chlorine, fluorine, and carboxylate groups will influence their chemical shifts. The methyl protons of the ester group are expected to appear as a singlet further upfield, typically in the range of 3.5-4.0 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Doublet of doublets |

| Aromatic CH | 7.0 - 8.0 | Doublet of doublets |

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing between 160 and 170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm), with their exact chemical shifts influenced by the attached substituents. The carbon of the methyl group will be the most upfield signal, generally found between 50 and 60 ppm.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 165 |

| C-Cl | 145 - 150 |

| C-F | 155 - 160 (with C-F coupling) |

| Aromatic CH | 120 - 140 |

| Aromatic C-COOCH₃ | 140 - 145 |

| Aromatic CH | 115 - 125 |

¹⁹F NMR for Fluorinated Compounds

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the pyridine ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will likely exhibit coupling to the adjacent protons, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₇H₅ClFNO₂, the expected monoisotopic mass is 189.0047. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. This technique is often coupled with liquid chromatography (LC-MS) in research settings to analyze reaction mixtures and confirm the identity of products. googleapis.com

Molecular Formula and Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For crystalline solids, Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. While no public crystal structure data is currently available for this specific compound, related structures are often analyzed using diffractometers that employ copper X-ray sources. googleapis.comgoogle.comgoogle.com The resulting structural information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Computational Chemistry Methods

Computational chemistry offers a theoretical lens through which the electronic structure and properties of molecules can be investigated. Methods such as Density Functional Theory (DFT) can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties of this compound. These theoretical calculations can be compared with experimental data to aid in spectral assignment and provide deeper insights into the molecule's electronic characteristics. While specific computational studies on this compound are not reported, the use of such methods is standard practice in modern chemical research.

Ab Initio Calculations for Reaction Regioselectivity and Mechanisms

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are pivotal in predicting the outcomes and pathways of chemical reactions. While specific studies employing the high-accuracy G3MP2B3 composite method for this compound are not extensively documented in publicly available literature, the principles of such calculations can be applied to understand its chemical behavior.

Theoretical investigations into related halopicolinates and other chlorinated heterocyclic systems demonstrate the power of methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory in predicting reaction mechanisms. For instance, computational studies on similar molecules are used to determine the regioselectivity of nucleophilic substitution reactions, where the chlorine and fluorine atoms on the pyridine ring are potential leaving groups.

These computational models can calculate the activation energies for different reaction pathways, thereby predicting which substitution pattern is more likely to occur. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the ester group, significantly influences the electron density distribution around the pyridine ring. Ab initio calculations can precisely map this distribution, highlighting the most electrophilic sites susceptible to nucleophilic attack. This information is crucial for chemists designing synthetic routes to new derivatives of this compound.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery and materials science to predict the interaction between a ligand and a target protein. In the context of this compound, molecular docking simulations are instrumental in predicting its potential biological activities, such as herbicidal or medicinal properties.

Although specific docking studies on this compound are not widely published, research on analogous picolinate (B1231196) derivatives provides a framework for how such investigations would proceed. Picolinates are a known class of synthetic auxin herbicides. Molecular docking studies on these compounds typically involve simulating their interaction with auxin-signaling F-box (AFB) proteins, which are key receptors in the auxin signaling pathway in plants.

The process involves creating a 3D model of this compound and docking it into the binding site of a target protein. The simulation software then calculates the binding affinity, or docking score, which is an estimation of the binding energy between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher potential for biological activity.

The docking results also provide a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For this compound, the chlorine and fluorine atoms, as well as the ester group, would play a critical role in these interactions, influencing its binding orientation and affinity. These predictions can guide the synthesis of more potent analogues by suggesting modifications to the molecular structure that would enhance binding to the target protein.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-chloro-5-fluoropicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Nucleophilic substitution : React 6-chloro-5-fluoropicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

- Esterification via DCC coupling : Use dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dry dichloromethane. This method minimizes side products but requires rigorous anhydrous conditions .

- Yield Optimization : Conduct fractional crystallization or column chromatography (silica gel, gradient elution) to isolate high-purity product. Purity ≥95% by HPLC (C18 column, acetonitrile:water 60:40) is critical for downstream applications .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Compare chemical shifts with literature data for picolinate derivatives. For example, the methyl ester proton typically resonates at δ 3.9–4.1 ppm .

- FT-IR : Confirm ester carbonyl stretch (~1720 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 204.0 (calculated for C₇H₅ClFNO₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification steps .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in downstream reactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (e.g., at the 3-position of the pyridine ring). Compare activation energies for competing pathways .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction barriers .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework :

Q. How can isotopic labeling (e.g., ¹⁸O or ²H) elucidate the mechanistic pathway of ester hydrolysis in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |